1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene
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Description
1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is a useful research compound. Its molecular formula is C10H12Br2O and its molecular weight is 308.013. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Studies
Selective Nucleophilic Displacement : A study by Budzelaar and Doorn (2010) showed that a methoxy group in trimethoxybenzenes can be displaced by a butyl group, potentially applicable in the chemical modification of compounds similar to 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene (Budzelaar & Doorn, 2010).
Structural Characterization : Fun et al. (1997) studied the structures of methoxybenzenes, revealing insights into their molecular conformations, which could be relevant for understanding the structural properties of this compound (Fun et al., 1997).
Organic Transformations and Intermediates
- Precursors for Organic Transformations : Diemer, Leroux, and Colobert (2011) highlighted the value of 1,2-Dibromobenzenes as precursors for various organic transformations. This could imply similar applications for this compound (Diemer, Leroux, & Colobert, 2011).
Metalation and Chemical Reactivity
- Study on Metalation : Da˛browski et al. (2005) explored the metalation of alkoxy-substituted dibromobenzenes, providing insights into the reactivity and selectivity that could be relevant to compounds like this compound (Da˛browski et al., 2005).
Polymer Synthesis
- Hyperbranched Polyether Synthesis : Jayakannan and Ramakrishnan (2000) reported the synthesis of a high molecular weight hyperbranched polyether using a compound structurally related to this compound (Jayakannan & Ramakrishnan, 2000).
Combustion Studies
- Combustion Properties Analysis : Diévart et al. (2013) analyzed the combustion properties of trimethylbenzene, which can provide insights into the combustion behavior of related compounds like this compound (Diévart et al., 2013).
Hydrogen Bonding and Molecular Interactions
- Weak Hydrogen Bonds Study : Velde, Geise, and Blockhuys (2006) investigated the hydrogen bonding in methoxy-substituted distyrylbenzenes, relevant for understanding the intermolecular interactions in similar compounds (Velde, Geise, & Blockhuys, 2006).
Properties
IUPAC Name |
1,2-dibromo-4-methoxy-3,5,6-trimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-5-6(2)10(13-4)7(3)9(12)8(5)11/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLOHHJHKICLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)Br)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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